molecular formula C24H18ClFN4O5S B11054827 N-carbamimidoyl-4-{2-(2-chlorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide

N-carbamimidoyl-4-{2-(2-chlorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide

Cat. No.: B11054827
M. Wt: 528.9 g/mol
InChI Key: IYCFQISJBNKLTD-XUTLUUPISA-N
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Description

N-carbamimidoyl-4-{2-(2-chlorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbamimidoyl group, chlorophenyl, fluorophenyl, and benzenesulfonamide moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamimidoyl-4-{2-(2-chlorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:

    Formation of the pyrrole ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups are introduced through substitution reactions using suitable reagents.

    Addition of the carbamimidoyl group: This step involves the reaction of the intermediate compound with a carbamimidoyl donor.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-carbamimidoyl-4-{2-(2-chlorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-carbamimidoyl-4-{2-(2-chlorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-carbamimidoyl-4-{2-(2-chlorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interfering with DNA or RNA synthesis: Affecting the replication and transcription of genetic material.

    Disrupting cellular membranes: Leading to cell death or altered cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-carbamimidoyl-4-{2-(2-chlorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H18ClFN4O5S

Molecular Weight

528.9 g/mol

IUPAC Name

2-[4-[(3E)-2-(2-chlorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]phenyl]sulfonylguanidine

InChI

InChI=1S/C24H18ClFN4O5S/c25-18-4-2-1-3-17(18)20-19(21(31)13-5-7-14(26)8-6-13)22(32)23(33)30(20)15-9-11-16(12-10-15)36(34,35)29-24(27)28/h1-12,20,31H,(H4,27,28,29)/b21-19+

InChI Key

IYCFQISJBNKLTD-XUTLUUPISA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N=C(N)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N=C(N)N)Cl

Origin of Product

United States

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